molecular formula C21H22N2O5S2 B12208518 4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide

4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide

Cat. No.: B12208518
M. Wt: 446.5 g/mol
InChI Key: ZWIVRZOCEJWYBV-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyridine ring, and a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 2-(pyridin-3-yl)ethanamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .

Scientific Research Applications

4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(2-(pyridin-3-yl)-2-tosylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the tosyl group enhances its stability and solubility, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethyl]benzenesulfonamide

InChI

InChI=1S/C21H22N2O5S2/c1-16-5-9-19(10-6-16)29(24,25)21(17-4-3-13-22-14-17)15-23-30(26,27)20-11-7-18(28-2)8-12-20/h3-14,21,23H,15H2,1-2H3

InChI Key

ZWIVRZOCEJWYBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CN=CC=C3

Origin of Product

United States

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